[3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone
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Overview
Description
[3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
[3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets [3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions.
Properties
IUPAC Name |
[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-18-7-10-21(11-8-18)31(29,30)27-15-13-26(14-16-27)23-12-9-20(17-22(23)25)24(28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBASWPCZLRVBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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